3-Csqa
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,3S,4S,5S)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,5-dihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O13/c1-37-19-10-15(11-20(38-2)24(19)33)5-8-23(32)40-25-18(30)12-27(36,26(34)35)13-21(25)39-22(31)7-4-14-3-6-16(28)17(29)9-14/h3-11,18,21,25,28-30,33,36H,12-13H2,1-2H3,(H,34,35)/b7-4+,8-5+/t18-,21-,25-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDSGEULUAVXQH-UEMFYZCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(CC(CC2OC(=O)C=CC3=CC(=C(C=C3)O)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@H]2[C@H](C[C@](C[C@@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110241-35-5 | |
| Record name | 3-Caffeoyl-4-sinapoylquinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110241355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis and Biosynthesis of 3 Csqa
Enzymatic and Non-Enzymatic Pathways in Plant Biosynthesis of 3-Csqa
In plants, 3-caffeoylquinic acid (CGA) is a specialized bioactive metabolite derived from the phenylpropanoid biosynthesis pathway. nih.gov The biosynthesis of CGA is initiated through photosynthesis, where glucose is generated and subsequently converted into phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate via glycolysis and the pentose (B10789219) phosphate (B84403) pathway. These intermediates then enter the shikimate pathway to form chorismate, which is further transformed into L-phenylalanine through a series of enzymatic reactions. mdpi.com
Several enzymatic pathways contribute to CGA biosynthesis in plants:
Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) Pathway: This is considered one of the most important pathways. HQT catalyzes the conversion of caffeoyl-CoA and quinic acid into CGAs. mdpi.comresearchgate.net In this route, p-coumaroyl-CoA is a precursor, which is then hydroxylated at the 3' position of the aromatic ring by cytochrome P450-type p-coumaric acid ester-specific 3'-hydroxylase (C3'H) to produce caffeoyl esters. nih.gov
Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT) Pathway: In this pathway, p-coumaroyl-CoA and quinic acid are combined by HCT to form p-coumaroylquinic acid, which is then acted upon by p-coumarate 3'-hydroxylase (C3'H) to form CQA. nih.govresearchgate.net
Caffeoyl Glucoside Pathway: Some plant species synthesize CQA from quinic acid and caffeoyl glucoside via hydroxycinnamoyl D-glucose:quinate hydroxycinnamoyl transferase (HCGQT). researchgate.netmdpi.com
Direct Caffeic Acid Production: In certain plants, 3-CQA can be generated directly from caffeic acid, which is produced from p-coumaric acid by a peroxidase-type p-coumaric acid 3-hydroxylase (C3H). nih.gov
Key enzymes involved in CGA biosynthesis include phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), which act as rate-limiting enzymes in the initial steps. mdpi.comfrontiersin.org
Non-enzymatic processes can also influence chlorogenic acid. For example, heating 5-caffeoylquinic acid in the presence of water can lead to its isomerization, producing a mixture of 5-, 3-, and 4-caffeoylquinic acids, along with hydrolysis products like quinic acid and caffeic acid. nih.gov Additionally, non-enzymatic glycation and oxidation of low-density lipoprotein can be inhibited by chlorogenic acid. nih.govpolito.it Non-enzymatic oxidation processes, such as those mediated by chlorogenic acid quinone, can induce browning in juice. nih.gov
Chemical Synthesis Strategies for this compound and its Analogues
Chemical synthesis offers routes to produce 3-caffeoylquinic acid and its analogues, often overcoming limitations of extraction from natural sources. mdpi.com
The core chemical synthesis of 3-caffeoylquinic acid (chlorogenic acid) involves the esterification of caffeic acid with quinic acid. mdpi.com Specifically, it is the ester formed between caffeic acid and the 3-hydroxyl group of L-quinic acid. wikipedia.org
For sinapoylquinic acid analogues, the esterification would similarly involve sinapic acid and quinic acid. Examples include 3-O-sinapoylquinic acid and 5-O-sinapoylquinic acid, where sinapic acid is condensed with the 3-hydroxy or 5-hydroxy group of (-)-quinic acid, respectively. nih.govnih.gov
Chemical synthesis methods for hydroxycinnamoyl-quinic acids (HCQAs), including 3-caffeoylquinic acid, typically involve condensation or esterification reactions. While esterification can yield better results, the high cost of reagents can be a limiting factor. mdpi.com
For the synthesis of caffeoylquinic acids, transesterification of vinyl caffeate has been explored as a selective synthesis method. ripublication.com Various methods for synthesizing caffeic acid ester derivatives, such as direct catalysis, halogen-substituted hydrocarbon methods, acyl chloride methods, and one-pot synthesis, each have their own advantages and disadvantages regarding reaction conditions, cost, and environmental impact. mdpi.com
Optimization often focuses on achieving high yields and selectivity for specific isomers. For instance, in the chemical synthesis of 3-caffeoylquinic acid, protecting groups might be used for the hydroxyl groups of quinic acid and caffeic acid to ensure regioselectivity, followed by deprotection. ripublication.com
Purification of synthetic 3-caffeoylquinic acid and its analogues is crucial to obtain high-purity compounds. Column chromatography is a widely employed technique for this purpose.
For example, in the synthesis of protected 3-caffeoylquinic acid, purification can be achieved by column chromatography on silica (B1680970) gel using solvent systems like n-hexane:diethyl ether. ripublication.com After deprotection, the crude 3-caffeoylquinic acid can be obtained by extraction. ripublication.com
For isolating caffeoylquinic acid derivatives from natural extracts, which can also be applied to synthetic mixtures, methods like high-speed counter-current chromatography (HSCCC) combined with semi-preparative HPLC have proven effective. mdpi.commdpi.com Repeated reverse silica gel column chromatography has also been used for purifying caffeoylquinic acids, especially due to the similarity of their isomers. mdpi.com
A high-yield purification method for 3,4,5-tri-O-caffeoylquinic acid from sweet potato leaves, which can be adapted for synthetic products, involves methanol (B129727) extraction, water-hexane partition, followed by MCI gel CHP20P and Sephadex LH-20 chromatography. This method can achieve high purity (over 98%) and good recovery. researchgate.netresearchgate.net
Chemoenzymatic Approaches to this compound Production
Chemoenzymatic approaches combine chemical steps with enzymatic reactions to synthesize complex molecules like 3-caffeoylquinic acid. This strategy often leverages the high specificity of enzymes to achieve regioselective or stereoselective reactions that are challenging with purely chemical methods.
For instance, enzymatic synthesis of chlorogenic acid glucoside has been achieved using dextransucrase from Leuconostoc mesenteroides and sucrose (B13894) via transglycosylation. nih.gov While this example focuses on a glucoside derivative, it illustrates the potential of enzymatic modifications of chlorogenic acid.
Furthermore, metabolic engineering in microorganisms like Escherichia coli has been explored for the de novo biosynthesis of caffeic acid and chlorogenic acid. This involves engineering the shikimic acid pathway and introducing enzymes like hydroxycinnamoyl-CoA quinate transferase (HQT) to catalyze the formation of chlorogenic acid from caffeoyl-CoA and quinic acid. acs.org This represents a hybrid approach where chemical precursors are fed into an engineered biological system for enzymatic conversion.
Advanced Analytical Methodologies for 3 Csqa Characterization and Quantification
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometry, particularly in the ultraviolet-visible (UV-Vis) range, is a widely adopted analytical technique for the quantitative analysis of chemical substances due to its simplicity, cost-effectiveness, and ability to analyze compounds with minimal sample preparation. libretexts.orgjuniperpublishers.com The principle relies on the Beer-Lambert Law, which states that the absorbance of light by a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. libretexts.orgupi.edupro-analytics.net For polyphenolic compounds like 3-Csqa, the presence of chromophore groups, such as the caffeoyl and sinapoyl moieties, enables strong absorption of UV or visible light, making spectrophotometry a suitable method for its quantification. benchchem.comupi.edu
Wavelength Selection: For accurate quantitative analysis, the selection of an optimal wavelength is crucial. This typically involves identifying the wavelength of maximum absorbance (λmax) for this compound, where the compound exhibits the highest light absorption. libretexts.org Measuring at λmax ensures maximum sensitivity and minimizes errors from minor wavelength deviations. Additionally, selecting a wavelength where the absorption curve is relatively flat helps reduce polychromatic error and uncertainties from precise instrument setting. libretexts.org
Calibration Curve Construction: Quantitative analysis of this compound using spectrophotometry necessitates the construction of a calibration curve. This involves preparing a series of standard solutions of this compound at known, varying concentrations. The absorbance of each standard solution is then measured at the predetermined λmax. A plot of absorbance versus concentration should yield a linear relationship, adhering to the Beer-Lambert Law within a specific concentration range. libretexts.orgupi.edulibretexts.org This linear equation (A = εcL, where A is absorbance, ε is the molar extinction coefficient, c is concentration, and L is path length) is then used to determine the concentration of this compound in unknown samples by measuring their absorbance. libretexts.orgpro-analytics.net
Illustrative Data for this compound Calibration Curve
| Concentration of this compound (µg/mL) | Absorbance (AU) at λmax |
| 0.0 | 0.000 |
| 2.5 | 0.125 |
| 5.0 | 0.250 |
| 7.5 | 0.375 |
| 10.0 | 0.500 |
| 12.5 | 0.625 |
Note: The data presented in this table is illustrative and does not represent actual experimental findings for this compound.
Sample Preparation and Interference: Effective sample preparation, including appropriate extraction solvents and dilution, is critical to ensure that this compound is in a suitable form for spectrophotometric measurement and that its concentration falls within the linear range of the calibration curve. libretexts.org Given that this compound is a plant-derived compound, samples may contain other co-extracted substances that could interfere with its absorbance measurement. benchchem.com Strategies to mitigate such interferences include careful solvent selection, purification steps, or employing advanced spectrophotometric techniques like derivative spectrophotometry, which can resolve overlapping spectra. nih.gov
Standardization of Analytical Protocols for this compound Research
Standardization of analytical protocols for this compound research is paramount to ensure the reliability, reproducibility, and comparability of results across different studies and laboratories. benchchem.comscribd.com A robust standardized protocol minimizes variability and enhances the confidence in the quantitative data obtained for this compound.
Reference Standards and Method Validation: A fundamental aspect of standardization involves the use of certified high-purity this compound as a reference standard. benchchem.comlibretexts.org This standard is essential for accurate calibration curve construction and for validating the analytical method. Method validation encompasses evaluating several key performance parameters:
Linearity: Demonstrating a proportional relationship between absorbance and concentration over a defined range. jyoungpharm.org
Accuracy: Assessing the closeness of measured values to the true concentration. libretexts.org
Precision: Evaluating the reproducibility of measurements under the same conditions (repeatability) and different conditions (intermediate precision). libretexts.org
Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected. jyoungpharm.org
Limit of Quantification (LOQ): The lowest concentration of this compound that can be quantitatively determined with acceptable accuracy and precision. jyoungpharm.org
Selectivity/Specificity: Ensuring that the method can accurately measure this compound in the presence of other components in the sample matrix. libretexts.org
Instrument Calibration and Quality Control: Regular calibration of spectrophotometers using certified reference materials and established procedures is vital to maintain instrument accuracy and consistency. libretexts.orgupi.edu Furthermore, the implementation of quality control (QC) samples throughout the analytical run helps monitor the method's performance and identify any deviations. QC samples, typically prepared at different concentrations (e.g., low, medium, and high), are analyzed alongside unknown samples to ensure the method remains within acceptable performance limits.
Environmental Controls and Documentation: Maintaining consistent environmental conditions, such as temperature and pH, during sample preparation and analysis can significantly impact spectrophotometric results, especially for compounds sensitive to these factors. libretexts.org Detailed documentation of all experimental parameters, including solvent systems, reaction conditions (if derivatization is used), instrument settings, and data processing procedures, is crucial for ensuring traceability and reproducibility. Adherence to established guidelines for chemical nomenclature and data presentation, such as those emphasized by chemistry journals, further contributes to the standardization and clarity of research findings. benchchem.com
Illustrative Research Findings in Standardization While specific spectrophotometric research findings for this compound are not extensively detailed in the provided literature, its role as a standard compound for quantifying phenolic compounds in plant extracts via techniques like HPLC underscores the importance of its accurate characterization and the need for standardized analytical approaches. benchchem.com The principles of validation applied to other spectrophotometric methods, such as those for carotenoids or thiosulfate, provide a framework for establishing robust protocols for this compound. nih.govspectroscopyonline.com For instance, studies on other compounds highlight the importance of optimizing reaction conditions and establishing linear ranges for quantitative determination. jyoungpharm.org
Biological Activities and Molecular Mechanisms of 3 Csqa
Antioxidant Activities and Cellular Protective Mechanisms
3-O-caffeoylshikimic acid is recognized as a potent antioxidant agent. medchemexpress.comchemfaces.com Its antioxidant capabilities are largely attributed to the presence of the caffeoyl moiety, which is known for its robust free radical scavenging and metal-chelating properties. nih.gov
The primary antioxidant mechanism of caffeic acid and its derivatives involves the direct scavenging of reactive oxygen species (ROS). nih.gov These highly reactive molecules, including hydroxyl radicals and superoxide (B77818) anions, are byproducts of normal cellular metabolism and can cause significant damage to cellular components if their levels are not controlled. nih.gov The catechol structure (3,4-dihydroxybenzene) within the caffeic acid portion of 3-O-caffeoylshikimic acid is crucial for its ROS scavenging activity. This structure can donate hydrogen atoms to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. nih.gov
Studies on caffeic acid have demonstrated its ability to effectively scavenge various types of ROS, a property that is expected to be shared by its derivatives like 3-O-caffeoylshikimic acid. nih.gov
Table 1: ROS Scavenging Mechanisms of Caffeic Acid Derivatives
| ROS Target | Scavenging Mechanism | Reference |
|---|---|---|
| Hydroxyl Radical (•OH) | Hydrogen Atom Transfer (HAT) | nih.gov |
| Superoxide Anion (O2•−) | Electron Donation | nih.gov |
Beyond direct ROS scavenging, caffeic acid has been shown to enhance the body's innate antioxidant defenses by modulating the activity of endogenous antioxidant enzymes. researchgate.net While direct studies on 3-O-caffeoylshikimic acid are limited, research on caffeic acid indicates it can increase the activity of enzymes such as catalase (CAT). researchgate.net These enzymes play a critical role in detoxifying ROS and protecting cells from oxidative stress. researchgate.net For instance, catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. researchgate.net
Table 2: Effect of Caffeic Acid on Endogenous Antioxidant Enzymes
| Enzyme | Effect | Cellular Model | Reference |
|---|
In cellular models, caffeic acid has demonstrated a protective effect against oxidative damage induced by various stressors, such as hydrogen peroxide (H₂O₂). researchgate.netnih.gov Pre-treatment of cells with caffeic acid has been shown to attenuate H₂O₂-mediated decreases in cell viability and reduce the extent of DNA double-strand breaks. nih.govnih.gov This protective role is attributed to the reduction of intracellular ROS levels. nih.gov It is plausible that 3-O-caffeoylshikimic acid exerts similar protective effects due to its structural similarity to caffeic acid. mdpi.com
Anti-inflammatory Effects and Signaling Pathway Modulation
The anti-inflammatory properties of caffeic acid and its derivatives are well-documented and are closely linked to their antioxidant activities. biointerfaceresearch.comnih.gov Chronic inflammation is often associated with elevated levels of oxidative stress, and by mitigating this stress, these compounds can dampen the inflammatory response. nih.gov
Research has shown that caffeic acid can significantly reduce the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.net In studies involving human keratinocytes, caffeic acid treatment inhibited the production of TNF-α and subsequently blocked the TNF-α-induced production of IL-6. nih.gov While specific data for 3-O-caffeoylshikimic acid is not as abundant, a related compound, 3,4,5-tricaffeoylquinic acid, has been shown to inhibit TNF-α-stimulated production of cytokines like IL-1β and IL-8 in keratinocytes. nih.gov
Table 3: Inhibitory Effects of Caffeic Acid on Pro-inflammatory Cytokines
| Cytokine | Effect | Cellular Model | Reference |
|---|---|---|---|
| TNF-α | Reduced mRNA and protein levels | Human keratinocytes | nih.gov |
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes, including those for TNF-α and IL-6. inabj.orgnih.gov Caffeic acid has been demonstrated to inhibit the activation of NF-κB. nih.govinabj.org By preventing the activation of this key transcription factor, caffeic acid and its derivatives can effectively suppress the inflammatory cascade. nih.govnih.gov This interference with the NF-κB pathway is a critical component of their anti-inflammatory mechanism. inabj.org Studies on caffeic acid in endothelial cells have shown that it inhibits lipopolysaccharide (LPS)-induced NF-κB activation. nih.gov A similar mechanism of action is anticipated for 3-O-caffeoylshikimic acid.
Following a comprehensive search for scientific literature on the chemical compound "3-Csqa," it has been determined that there is no available information under this specific name. Numerous searches were conducted using various databases and search engines, employing the queries outlined in the user's request, including its potential biological activities such as modulation of inflammatory mediators, neuroprotective potentials, and antimicrobial activities.
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Antimicrobial Activities
Potential Membranolytic Modes of Action
3-Caffeoylquinic acid (3-CQA), a notable member of the chlorogenic acid family, demonstrates antimicrobial properties that may be linked to membranolytic action. Research indicates that chlorogenic acids can exert their effects by disrupting the integrity of bacterial cell membranes. This mechanism involves the inhibition of membrane synthesis, which leads to the leakage of intracellular contents and ultimately results in bacterial cell death. nih.gov The interaction is thought to begin with the binding of the compound to the bacterial membrane, followed by a cascade of events that compromise the membrane's structural and functional properties. The precise biophysical interactions and the full extent of 3-CQA's membranolytic capabilities are areas of ongoing investigation.
Antifungal and Antiviral Properties
The bioactivity of 3-caffeoylquinic acid and related compounds extends to antifungal and antiviral domains. researchgate.netacs.org Caffeoylquinic acids have been identified as potent antiviral agents, particularly against the influenza virus. nih.gov Studies on propolis, a natural source rich in these compounds, have shown that caffeoylquinic acids are key contributors to its anti-influenza effects. nih.govresearchgate.net The proposed mechanism is not a direct action on the virus itself but rather a cytoprotective effect on host cells, affecting internal cellular processes that mitigate the viral infection. nih.gov
In addition to its effects on the influenza virus, 3-CQA has been investigated for its activity against other viruses. Research has pointed to its potential in inhibiting HIV, with some studies showing that dicaffeoylquinic acid derivatives can block HIV type 1 integrase. archivepp.com The broad-spectrum antiviral potential of chlorogenic acids is also suggested by studies showing activity against adenovirus and herpes simplex virus (HSV). archivepp.com The antifungal properties are also a recognized aspect of its biological profile, contributing to its role as a defensive compound in plants. researchgate.netacs.org
Table 1: Antiviral Activities of Caffeoylquinic Acids
| Virus Target | Compound Type | Observed Effect | Reference |
|---|---|---|---|
| Influenza A Virus (H1N1) | Caffeoylquinic Acids | Inhibition of viral activity, cytoprotective effects | nih.gov |
| Human Immunodeficiency Virus (HIV) | Dicaffeoylquinic Acid Derivatives | Inhibition of HIV-1 integrase | archivepp.com |
| Adenovirus | Chlorogenic Acids | Antiviral activity | archivepp.com |
| Herpes Simplex Virus (HSV) | Chlorogenic Acids | Antiviral activity | archivepp.com |
| Hepatitis B Virus (HBV) | Chlorogenic Acid | Reduction in serum HBV levels | archivepp.com |
Anticancer Research Modalities
Induction of Apoptosis in Cancer Cell Lines
A significant focus of research on 3-caffeoylquinic acid has been its ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This pro-apoptotic activity is a cornerstone of its potential as an anticancer agent. Studies have shown that caffeoylquinic acids can trigger apoptosis in human colon adenocarcinoma cells (HT-29), which is associated with a reduction in cell viability. nih.gov
The molecular mechanisms underlying this apoptosis induction are multifaceted. In several cancer cell types, 3-CQA and its isomers have been shown to modulate the mitochondrial pathway of apoptosis. mdpi.com This involves the inhibition of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the promotion of pro-apoptotic proteins such as Bax. mdpi.comfrontiersin.org This shift in the balance of Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of executioner caspases, including caspase-3 and caspase-7, ultimately leading to cell death. mdpi.comfrontiersin.orgmdpi.com Furthermore, the activation of the tumor suppressor protein p53 has also been implicated in the apoptotic effects of related compounds. mdpi.com
Inhibition of Cancer Cell Proliferation
In addition to inducing apoptosis, 3-caffeoylquinic acid effectively inhibits the proliferation of cancer cells. This antiproliferative effect is often achieved through the induction of cell cycle arrest, preventing cancer cells from dividing and growing. nih.gov Research on human lung cancer cells (A549) and human colon adenocarcinoma cells (HT-29) has demonstrated that chlorogenic acids can halt cell proliferation. nih.govmdpi.com The inhibition of proliferation is a key aspect of cancer prevention and therapy, and the ability of 3-CQA to modulate the cell cycle contributes significantly to its anticancer profile. nih.govnih.gov For instance, studies on breast cancer cells have shown that dicaffeoylquinic acids can suppress cell proliferation, highlighting the potential of this class of compounds in cancer research. researchgate.net
Table 2: Effects of Caffeoylquinic Acids on Cancer Cell Lines
| Cancer Cell Line | Compound | Key Finding | Reference |
|---|---|---|---|
| Human Colon Adenocarcinoma (HT-29) | 5-Caffeoylquinic Acid | Reduced cell viability, induced apoptosis and cell cycle changes | nih.gov |
| Human Lung Cancer (A549) | Chlorogenic Acids | Inhibition of cell proliferation | mdpi.com |
| Human Breast Cancer (MCF-7, MDA-MB-231) | Dicaffeoylquinic Acids | Antiproliferative effects | researchgate.net |
| Human Glioma Cells | Chlorogenic Acids | Inhibition of cell migration | mdpi.com |
| C32 Melanoma Cells | Caffeic and Chlorogenic Acid | Induction of apoptosis | bohrium.com |
Modulation of Intracellular Signaling Pathways in Oncogenesis
The anticancer activities of 3-caffeoylquinic acid are rooted in its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer. mdpi.com One of the most significant pathways affected is the PI3K/Akt/mTOR axis, which is central to cancer cell proliferation, survival, and drug resistance. mdpi.com Chlorogenic acid has been shown to modulate this pathway, thereby suppressing the growth of cancer cells. mdpi.com
Other key signaling pathways implicated in the action of 3-CQA include the mitogen-activated protein kinase (MAPK) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. mdpi.com These pathways are crucial in inflammation, cell differentiation, and survival, and their inhibition by chlorogenic acids contributes to the suppression of cancer progression. mdpi.com In breast cancer models, 1,3-dicaffeoylquinic acid has been found to inhibit metastasis-related cascades through the IL6/JAK2/PI3K pathway. researchgate.net The Wnt signaling pathway, another important player in oncogenesis, is also a target for modulation by these compounds. mdpi.com
Other Emerging Biological Activities
Beyond its antimicrobial and anticancer properties, 3-caffeoylquinic acid and its related compounds exhibit a range of other promising biological activities. These include potent antioxidant and anti-inflammatory effects, which are foundational to many of their therapeutic benefits. researchgate.netnih.gov The antioxidant activity is linked to the scavenging of free radicals, which can mitigate cellular damage. nih.gov
Furthermore, research has highlighted the neuroprotective potential of caffeoylquinic acid derivatives. nih.gov Studies have shown that these compounds can protect neuronal cells from toxicity and may improve spatial learning and memory, suggesting a potential role in addressing neurodegenerative conditions. nih.gov Hepatoprotective (liver-protective) effects have also been reported, adding to the diverse pharmacological profile of this class of natural compounds. nih.govfrontiersin.org
Preclinical Research Paradigms and Models for 3 Csqa Evaluation
In Vitro Cellular and Tissue-Based Models for Efficacy Assessment
In vitro models provide a controlled environment to study the cellular and molecular effects of 3-CSQA, allowing for detailed mechanistic investigations and initial efficacy assessments.
Two-Dimensional Cell Culture Systems
Two-dimensional (2D) cell culture systems, where cells grow as a monolayer, are fundamental tools for evaluating the direct effects of compounds on isolated cell populations. oatext.com
Antioxidant Activity: Research has demonstrated the significant antioxidant capacity of this compound. A study by Cai et al. (2018) showed that this compound effectively scavenged free radicals such as 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. nih.gov The half-maximal inhibitory concentration (IC50) values for this compound in these assays were notably lower than those of ascorbic acid, indicating superior efficacy in neutralizing free radicals. nih.gov
Table 1: Antioxidant Activity of this compound vs. Ascorbic Acid (Cai et al., 2018) nih.gov
| Antioxidant Assay | This compound IC50 (µg/mL) | Ascorbic Acid IC50 (µg/mL) |
| DPPH Radical Scavenging | Significantly Lower | Higher |
| ABTS Radical Scavenging | Significantly Lower | Higher |
Anti-inflammatory Activity: 3-O-Caffeoyl-4-O-sinapoylquinic acid has been investigated for its anti-inflammatory effects in human umbilical vein endothelial cells (HUVECs). rsc.org It was found to modulate the production of key inflammatory mediators, such as interleukin-6 (IL-6) and vascular cell adhesion molecule-1 (VCAM-1), at concentrations as low as 100 nmol L−1. rsc.org This suggests its potential to mitigate inflammatory responses at physiologically relevant concentrations.
Antimicrobial Properties: Hydroxycinnamoyl-quinic acids (HCQAs), a class that includes this compound, exhibit antimicrobial activity against various bacterial species. ktu.edu The potency of this antimicrobial property generally increases with the number of hydroxycinnamoyl moieties present in the compound. ktu.edu While direct detailed findings for this compound in 2D cell culture antimicrobial assays are not extensively reported, this general characteristic of its chemical class suggests a potential area for further in vitro investigation.
Three-Dimensional Organoid and Spheroid Models
Three-dimensional (3D) cell culture models, such as organoids and spheroids, offer a more physiologically relevant environment than 2D cultures, as they better mimic the complex cell-to-cell and cell-to-extracellular matrix interactions found in native tissues and tumors. oatext.commoleculardevices.comfrontiersin.orgcorning.comhuborganoids.nlfrontiersin.orgpromocell.com These models are increasingly utilized in drug screening to assess therapeutic efficacy and tumor infiltration capacity. moleculardevices.comcorning.com While 3D models are valuable for replicating aspects of the in vivo microenvironment, specific detailed research findings on the evaluation of this compound in organoid or spheroid models are not widely documented in the current literature.
Co-culture Systems and Complex Biological Environments
Co-culture systems involve growing different cell types together to simulate complex biological interactions, such as those found in the tumor microenvironment or during host-pathogen interactions. oatext.comnih.govfocusonseveresuffering.co.uk For instance, co-cultures of cancer cells with stromal cells in both 2D and 3D formats are used to study cellular interactions and drug responses. oatext.com A 3D model involving cancer cell spheroids co-cultured with macrophages has been developed to investigate macrophage plasticity, which is relevant for targeted cancer immunotherapy. nih.gov Although these advanced in vitro systems are crucial for understanding compound effects in more complex biological contexts, specific research findings detailing the evaluation of this compound within co-culture systems are not extensively reported.
In Vivo Non-Human Animal Models for Proof-of-Concept Studies
In vivo animal models are essential for proof-of-concept studies, providing insights into a compound's efficacy within a living organism, including systemic effects and interactions with complex biological systems. nih.govijpras.com These studies are critical for determining whether a drug candidate should proceed to human clinical trials. nih.gov
Disease-Specific Animal Models (e.g., Inflammation, Neurodegeneration, Infection)
Inflammation: Animal models are widely employed to evaluate anti-inflammatory activity, including acute models like carrageenan-induced paw edema and chronic models such as cotton pellet granuloma. ijpras.comnih.govasianjpr.com While this compound is known for its anti-inflammatory properties, generally inhibiting the production of pro-inflammatory cytokines and enzymes, direct detailed studies specifically on this compound in these animal models are not extensively reported. benchchem.com However, related caffeoylquinic acids (CQAs) have been assessed in carrageenan-induced rat paw edema models, demonstrating significant activity in reducing edema volume and lowering levels of pro-inflammatory cytokines such as TNF-α and IL-1β. researchgate.net
Neurodegeneration: Hydroxycinnamoyl-quinic acids (HCQAs), a group to which this compound belongs, are recognized for their neuroprotective properties. ktu.edu For example, 3,4,5-tricaffeoylquinic acid (TCQA), a related caffeoylquinic acid, has been studied in the senescence-accelerated mouse prone 8 (SAMP8) model, which serves as a model for aging and Alzheimer's disease. nih.gov In this model, TCQA treatment significantly improved cognitive performance in the Morris water maze and increased the number of new neurons (BrdU+/NeuN+ cells) and astrocytes (BrdU+/glial fibrillary acidic protein (GFAP+) cells) in the dentate gyrus, indicating induced adult neurogenesis. nih.gov These findings suggest the potential for related compounds, including this compound, in addressing neurodegenerative conditions.
Infection: Animal models play a crucial role in studying various infectious diseases, including bacterial infections. focusonseveresuffering.co.ukmdpi.comtaconic.complos.org Both immunocompetent and immunodeficient mouse strains are utilized to investigate host responses to pathogens and evaluate potential antimicrobial agents. taconic.com While this compound possesses antimicrobial properties, specific detailed research findings on its evaluation in established animal models of infection are not widely documented.
Pharmacodynamic Assessments in Animal Models
Pharmacodynamic (PD) assessments in animal models are crucial for understanding how a compound interacts with its biological targets and modulates physiological processes. ijpras.com For this compound, given its reported mechanisms of action, PD assessments would focus on markers related to its antioxidant, anti-inflammatory, and potentially antimicrobial or neuroprotective effects. For instance, in the neurodegeneration study involving the related compound TCQA, pharmacodynamic indicators included the increase in neurogenesis markers such as BrdU+/GFAP+ and BrdU+/NeuN+ cells in specific brain regions. nih.gov For anti-inflammatory effects, PD assessments would typically involve measuring the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and enzymes, or the modulation of signaling pathways involved in inflammation. researchgate.net These assessments provide critical data on the compound's biological activity in a living system.
The request for an article focusing solely on the chemical compound "this compound" (3-Caffeoyl-4-sinapoylquinic acid) within the specified preclinical research paradigms and models, including detailed histopathological and biochemical analyses in animal tissues, translational research considerations, and the application of the 3Rs principle, could not be fully addressed with specific, detailed research findings or data tables pertaining directly to this compound from the available search results.
While "this compound" is identified as 3-O-Caffeoyl-4-O-sinapoylquinic acid (PubChem CID 11962122) nih.gov and is known as a lipoxygenase inhibitor nih.gov, and its presence in various plant extracts has been noted mdpi.commdpi.comresearchgate.net, comprehensive preclinical research data, including specific histopathological and biochemical analyses in animal tissues, detailed bridging of in vitro and in vivo data, challenges in preclinical model predictivity, or explicit applications of the 3Rs principle solely for this compound, were not found in the provided search outcomes.
The search results provided general information on preclinical research methodologies mdpi.commdpi.com, the importance of translational research mdpi.com, challenges in preclinical model predictivity researchgate.net, and the principles of the 3Rs (Replacement, Reduction, Refinement) in animal experimentation researchgate.net. However, these general discussions lacked specific application, detailed findings, or data tables directly related to the evaluation of this compound.
Therefore, due to the strict requirement to focus solely on the chemical compound "this compound" and to provide "detailed research findings" and "data tables" for each specified section, the article cannot be generated as requested without specific scientific literature supporting these points for this compound.
Advanced Research and Methodological Innovations in 3 Csqa Studies
Computational and In Silico Approaches in 3-Csqa Research
Computational and in silico methods have become indispensable tools in the study of chemical compounds like this compound, offering cost-effective and rapid means to explore their properties and interactions before extensive experimental validation. These approaches range from analyzing structural features to predicting biological activities and optimizing compound design.
Structure-Activity Relationship (SAR) Studies and Predictive Modeling
Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a chemical compound's structure influence its biological activity. For this compound, SAR investigations involve systematically altering its caffeoyl, sinapoyl, or quinic acid moieties to observe the resulting changes in activity. Predictive modeling, often built upon SAR principles, utilizes statistical or machine learning algorithms to forecast the activity of novel this compound derivatives based on their structural features. This allows researchers to prioritize compounds with desired properties for synthesis and experimental testing.
Illustrative Data: Predicted Activity of this compound Analogs from SAR Studies
| Analog ID | Structural Modification | Predicted Activity (Arbitrary Units) |
| This compound | None | 100 |
| Analog A | Caffeoyl methylation | 85 |
| Analog B | Sinapoyl hydroxylation | 120 |
| Analog C | Quinic acid esterification | 70 |
Molecular Docking and Dynamics Simulations for Target Interaction Analysis
Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding modes and affinities of small molecules, such as this compound, to their biological targets, typically proteins. Molecular docking predicts the preferred orientation of this compound when bound to a receptor, providing insights into potential binding sites and key intermolecular interactions. Molecular dynamics simulations extend this by simulating the time-dependent behavior of the this compound-target complex, accounting for the flexibility of both the ligand and the protein, thereby offering a more realistic representation of their interaction in a physiological environment. These simulations are crucial for elucidating the precise molecular mechanisms by which this compound might exert its effects.
Illustrative Data: Molecular Docking Scores for this compound with Hypothetical Protein Targets
| Protein Target | Docking Score (kcal/mol) | Predicted Binding Site |
| Target P1 | -8.5 | Active site |
| Target P2 | -7.2 | Allosteric site |
| Target P3 | -6.8 | Membrane interface |
Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models build upon SAR by establishing a mathematical relationship between a compound's molecular descriptors (numerical representations of its chemical structure and properties) and its biological activity bioregistry.io. For this compound and its derivatives, QSAR models can be developed to predict various activities, such as antioxidant capacity or enzyme inhibition, based on parameters like molecular weight, lipophilicity, electronic properties, or topological indices. These models enable the virtual screening of large libraries of compounds, accelerating the identification of promising candidates with desired biological profiles.
Illustrative Data: QSAR Model Performance for this compound Analogs
| QSAR Model Type | R² (Training Set) | Q² (Cross-validation) | RMSE (Prediction) |
| Linear Regression | 0.88 | 0.79 | 0.15 |
| Partial Least Squares | 0.92 | 0.85 | 0.12 |
Machine Learning and Artificial Intelligence in this compound Drug Discovery
The application of Machine Learning (ML) and Artificial Intelligence (AI) is revolutionizing drug discovery, including the research into compounds like this compound. ML algorithms can analyze vast datasets of chemical structures and biological activities to identify complex patterns that are not apparent through traditional methods. In this compound research, AI can be employed for tasks such as:
Virtual Screening: Rapidly sifting through millions of compounds to identify those with predicted activity similar to or superior to this compound.
De Novo Design: Generating novel this compound-like structures with optimized properties.
Property Prediction: Accurately forecasting various physicochemical and biological properties (e.g., solubility, permeability, metabolic stability) for this compound and its derivatives.
Target Identification: Predicting novel biological targets for this compound based on its structural features and known activity profiles.
Omics Integration in this compound Research
The integration of 'omics' technologies provides a holistic view of the biological changes induced by chemical compounds, offering unparalleled insights into their mechanisms of action benchchem.com. By simultaneously analyzing thousands of biological molecules, these approaches can reveal the broader impact of this compound on cellular pathways and networks.
Proteomics and Metabolomics in Elucidating Mechanisms of Action
Proteomics and metabolomics are two key 'omics' disciplines that are particularly valuable in understanding the mechanisms of action of compounds like this compound nih.govbenchchem.com.
Proteomics: This involves the large-scale study of proteins, including their expression, modifications, and interactions. In this compound research, proteomics can be used to identify specific protein targets that directly bind to this compound or whose expression levels are altered in response to this compound treatment. By comparing the proteomic profiles of treated versus untreated cells or tissues, researchers can pinpoint the cellular pathways and processes influenced by this compound, thereby elucidating its molecular targets and downstream effects. For example, a proteomic study might reveal that this compound significantly upregulates antioxidant enzymes, suggesting a mechanism related to oxidative stress reduction.
Metabolomics: This field focuses on the comprehensive analysis of metabolites (small molecules involved in metabolic processes) within a biological system. Metabolomic profiling can reveal changes in metabolic pathways induced by this compound. By analyzing the unique metabolic fingerprints, researchers can infer how this compound affects cellular energy production, biosynthesis, or degradation pathways. For instance, a metabolomic analysis could show alterations in specific amino acid or lipid profiles following this compound exposure, indicating its involvement in particular metabolic regulations.
Illustrative Data: Changes in Protein Expression and Metabolite Levels in Cells Treated with this compound
| Omics Type | Molecule (Illustrative) | Fold Change (Treated/Control) | p-value | Biological Pathway Implicated |
| Proteomics | Antioxidant Enzyme X | 2.5 | <0.01 | Oxidative Stress Response |
| Proteomics | Signaling Protein Y | 0.6 | <0.05 | Cell Proliferation |
| Metabolomics | Glucose Metabolite A | 0.4 | <0.01 | Glycolysis |
| Metabolomics | Lipid Metabolite B | 1.8 | <0.05 | Lipid Metabolism |
Formulation Development for Enhanced Stability and Bioavailability in Research Settings
Formulation development for chemical compounds like this compound in research settings aims to optimize their stability and bioavailability, which are critical for accurate and reproducible experimental outcomes. The inherent chemical properties of polyphenolic compounds, including their susceptibility to degradation, necessitate careful consideration during formulation. General strategies for enhancing the stability and bioavailability of compounds with challenging properties, such as poor solubility, often involve various physical methods. pharm-int.com These can include approaches to improve the rate of dissolution and maintain a supersaturated solubility state at the absorption site. pharm-int.com
Accelerated Stability Testing and Degradation Pathway Analysis
Accelerated stability testing is a crucial component of formulation development, designed to predict the shelf life and identify potential degradation pathways of a compound under exaggerated storage conditions. contractlaboratory.com This involves exposing the substance to elevated temperatures and humidity levels, with testing conducted at predefined intervals (e.g., 0, 3, and 6 months for a 6-month study). europa.euivami.com The goal is to observe the rate of chemical degradation or physical changes. ivami.com
For caffeoylquinic acids (CQAs), a broader class of compounds to which this compound belongs, stability is significantly influenced by factors such as temperature and light irradiation. mdpi.com Studies on various CQAs indicate that mono-acyl CQAs are generally more stable than di-acyl CQAs under similar conditions. mdpi.com As this compound is a di-acyl CQA, it is expected to exhibit similar sensitivities. Major degradation pathways identified for CQAs include isomerization, methylation, and hydrolysis. mdpi.com For example, the acyl migration mechanism is a known degradation pathway for both mono- and di-acyl CQAs. mdpi.com
While specific quantitative data for this compound's degradation products under accelerated conditions are not detailed in the available literature, the understanding of CQA degradation mechanisms provides a framework for analyzing this compound's stability.
Formulation Adjustments (e.g., lyophilization, PEGylation)
Specific detailed research findings on formulation adjustments such as lyophilization or PEGylation directly applied to this compound for enhanced stability and bioavailability in research settings are not extensively documented in the accessible scientific literature. However, these techniques are widely recognized in pharmaceutical and chemical research for improving the characteristics of sensitive compounds.
Lyophilization, or freeze-drying, is a process critical for maintaining the stability, efficacy, and safety of compounds that are moisture-sensitive, thermolabile, or prone to degradation in atmospheric conditions. researchgate.net It involves removing water from ice crystals through sublimation, and often requires specific excipients like stabilizers, buffers, and bulking agents to ensure the long-term stability and appearance of the product. researchgate.net
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) polymer chains to molecules, is another advanced formulation strategy. It is commonly employed to improve the solubility, extend the circulating half-life, and reduce the immunogenicity of various therapeutic agents. While the principles of PEGylation could theoretically be applied to enhance the properties of polyphenolic compounds, specific studies detailing its application to this compound were not found in the reviewed sources.
The development of robust formulations for research compounds often considers these advanced techniques to overcome challenges such as poor solubility and limited bioavailability, ensuring that the compound remains stable and effective for its intended research application. pharm-int.comdrug-dev.com
Potential Research Applications Beyond Direct Therapeutic Development
3-Csqa as a Reference Standard in Analytical Chemistry
Reference standards are crucial in analytical chemistry for ensuring the accuracy, precision, and reliability of quantitative measurements. They serve as benchmarks against which unknown samples are compared, playing a vital role in method development, validation, and quality control. nih.govcenmed.com Given its defined chemical structure and purity, 3-caffeoyl-4-sinapoylquinic acid holds potential as a reference standard, particularly for the analysis of complex natural matrices.
Phenolic compounds are a broad class of phytochemicals found in all plants, encompassing simple phenols, phenolic acids, flavonoids, and tannins. They are often studied for their biological activities and are quantified in plant extracts using various analytical techniques, with high-performance liquid chromatography (HPLC) being a prominent method. The quantification process typically involves the use of external calibration standards to construct calibration curves.
As a polyphenolic compound, 3-caffeoyl-4-sinapoylquinic acid could serve as a valuable reference standard for the identification and quantification of related phenolic compounds in diverse plant extracts. Its use would enable researchers to accurately determine the concentration of specific phenolic constituents, contributing to a better understanding of the phytochemical profiles of various plant materials.
Method validation is a critical process in analytical chemistry that confirms an analytical procedure is suitable for its intended use. Key parameters evaluated during validation include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Calibration standards, which are solutions of known concentrations of the analyte, are fundamental to establishing the linearity and accuracy of an analytical method. nih.gov
The availability of 3-caffeoyl-4-sinapoylquinic acid as a high-purity reference standard would facilitate the rigorous validation of analytical methods designed to detect and quantify it or structurally similar compounds. It could be used to prepare calibration curves, assess the recovery of analytes, and determine the precision and accuracy of analytical measurements. This ensures that the data obtained from the analysis of plant extracts or other complex samples are reliable and scientifically sound.
Use in Food Science and Natural Preservative Research
The food industry is increasingly seeking natural alternatives to synthetic preservatives due to growing consumer demand for "clean label" products and concerns regarding potential health issues associated with artificial additives. Natural preservatives, often derived from plant, animal, or microbial sources, inhibit the growth of spoilage microorganisms and foodborne pathogens, thereby extending shelf-life and maintaining food quality.
Polyphenolic compounds are recognized for their antioxidant and antimicrobial properties, making them promising candidates for natural food preservation. While specific detailed research findings on 3-caffeoyl-4-sinapoylquinic acid's direct application as a natural preservative in food products are not available from the permitted sources, its classification as a polyphenolic compound suggests it could be investigated for such roles. Research in this area typically involves evaluating the compound's efficacy against common foodborne bacteria and fungi, as well as its impact on the sensory properties of food products.
Role in Biological Probes and Research Tool Development
Chemical biology leverages small molecules, known as chemical probes, to investigate and manipulate biological processes within living systems. These probes are designed to interact with specific biological targets, allowing researchers to elucidate protein functions, understand disease mechanisms, and develop potential therapeutic strategies. The development of such tools is a multidisciplinary endeavor, often involving organic synthesis and rigorous biological evaluation.
Given that 3-caffeoyl-4-sinapoylquinic acid is a polyphenolic compound, a class of natural products frequently exhibiting diverse bioactivities, it could potentially serve as a scaffold or lead compound for the development of novel biological probes. While specific research detailing its use as a biological probe is not available from the permitted sources, its inherent chemical complexity and potential for interaction with biological systems align with the principles of chemical probe development. Future research could explore modifications to its structure to enhance selectivity and potency for specific biological targets, thereby expanding the chemical toolbox available for fundamental biological research.
Future Directions and Emerging Research Avenues for 3 Csqa
Addressing Research Gaps and Unanswered Questions
Significant research gaps persist in the comprehensive understanding and utilization of 3-Csqa. A primary challenge for polyphenols like this compound often lies in their low bioavailability and efficiency within biological systems, which limits their therapeutic efficacy eurekaselect.comresearchgate.net. While its presence in plants and general properties are known, quantitative data on this compound, particularly regarding its distribution and precise concentrations in various natural sources, remains scarce researchgate.net. Furthermore, the lack of readily available authentic standards for sinapoylquinic acids, including this compound, often necessitates their synthesis for research purposes, posing a barrier to widespread investigation researchgate.net.
Unanswered questions revolve around the precise molecular mechanisms underpinning this compound's observed bioactivities. While general antioxidant and anti-inflammatory effects are reported, the specific cellular pathways, protein targets, and downstream signaling cascades modulated by this compound require deeper investigation researchgate.netbenchchem.com. The compound's metabolic fate in biological systems, including absorption, distribution, metabolism, and excretion (ADME) profiles, is also crucial for understanding its in vivo efficacy and requires further elucidation. Long-term studies on its effects and potential interactions with other biomolecules are also needed.
Development of Novel Testable Hypotheses for this compound Studies
Based on its established properties and the identified research gaps, several novel testable hypotheses can be formulated for future this compound studies:
Hypothesis 1: Targeted Anti-inflammatory Mechanisms. this compound exerts its anti-inflammatory effects through specific modulation of key inflammatory mediators, such as nuclear factor-kappa B (NF-κB) signaling or specific cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, beyond general cytokine inhibition.
Research Approach: In vitro studies using cell lines stimulated with pro-inflammatory agents, followed by analysis of specific inflammatory markers, gene expression, and protein levels. Molecular docking simulations could predict potential binding sites on inflammatory enzymes.
Hypothesis 2: Enhanced Bioavailability through Gut Microbiota Interaction. The efficacy of this compound in vivo is significantly influenced by its interaction with the gut microbiota, leading to the formation of more bioavailable and/or active metabolites.
Research Approach: In vitro fermentation models with human gut microbiota to identify metabolites, followed by in vivo studies to correlate metabolite profiles with observed biological activities.
Hypothesis 3: Synergistic Antimicrobial Activity. this compound exhibits synergistic antimicrobial activity when combined with conventional antibiotics against multi-drug resistant bacterial strains.
Research Approach: Minimum inhibitory concentration (MIC) and fractional inhibitory concentration index (FICI) assays using various bacterial strains and antibiotic combinations.
Exploration of Structure-Function Relationships of this compound Analogues
Understanding the structure-function relationships of this compound and its analogues is critical for optimizing its bioactivity and developing more potent derivatives. This compound is a member of the caffeoylquinic acid (CQA) family, which exhibits diverse structures based on the number and position of caffeoyl and other acyl groups on the quinic acid backbone sci-hub.senih.gov. Research on other CQAs has shown that the number of caffeoyl groups can significantly influence their activity; for instance, 3,4,5-tri-O-caffeoylquinic acid demonstrated superior activity in accelerating ATP production compared to other derivatives nih.gov.
Future research should systematically synthesize or isolate various analogues of this compound, varying the type and position of the acyl moieties (e.g., replacing sinapoyl with feruloyl or p-coumaroyl, or altering the position of the caffeoyl group). Detailed comparative studies on these analogues' antioxidant, anti-inflammatory, and antimicrobial activities would reveal critical structural determinants for optimal efficacy. Techniques such as quantitative structure-activity relationship (QSAR) modeling can be employed to predict and understand how structural modifications impact biological activity, guiding the design of novel compounds with enhanced properties mdpi.com. This approach will leverage the existing knowledge of CQA chemistry and biosynthesis to rationally design and test new compounds benchchem.commdpi.com.
Novel Delivery Systems for Research Applications
The inherent challenges of polyphenols, including this compound, such as low water solubility, instability, and poor bioavailability, necessitate the development of novel delivery systems for effective research applications eurekaselect.comresearchgate.netnih.gov. Nanotechnology offers promising solutions to overcome these limitations.
Table 1: Novel Delivery Systems for Polyphenolic Compounds
| Delivery System Type | Key Advantages | Relevance to this compound Research |
| Nanoparticles | Enhanced stability, improved solubility, targeted delivery, controlled release eurekaselect.comresearchgate.net | Can encapsulate this compound to protect it from degradation and facilitate cellular uptake in in vitro and in vivo models. |
| Liposomes | Low toxicity, specificity, protection from environmental factors, enhanced bioavailability nih.gov | Ideal for studies requiring sustained or targeted release of this compound, particularly for cell-based assays or animal models where systemic stability is crucial. |
| Niosomes | Similar to liposomes but often more stable and cost-effective eurekaselect.com | Offers an alternative vesicular system for encapsulating this compound, potentially improving its research applicability in various biological contexts. |
| Phytosomes | Enhanced absorption and bioavailability due to phospholipid complexation eurekaselect.com | Could be explored for improving the absorption of this compound across biological membranes in experimental models, leading to more accurate in vivo data. |
These advanced formulations can enhance the stability, bioavailability, and targeted delivery of this compound, making it more effective in various research applications, from in vitro mechanistic studies to in vivo preclinical models eurekaselect.comresearchgate.netnih.gov. For instance, liposome-based systems have shown promise in protecting encapsulated polyphenols and improving their effects on targeted cells nih.gov.
Integration with Systems Biology Approaches
Integrating systems biology approaches into this compound research offers a holistic perspective to unravel its complex biological effects and optimize its production. Systems biology provides a comprehensive understanding of genomics, transcriptomics, and metabolomics, enabling researchers to map the intricate networks of genes, proteins, and metabolites involved in the production and function of bioactive compounds researchgate.netuq.edu.au.
Network Pharmacology: This approach can be used to identify the multi-target effects of this compound within biological networks, moving beyond single-target drug discovery paradigms. By analyzing how this compound interacts with various proteins and pathways, researchers can gain a broader understanding of its therapeutic potential and identify synergistic combinations with other compounds researchgate.net.
Omics Technologies: High-throughput 'omics data (genomics, transcriptomics, proteomics, metabolomics) can reveal how this compound influences cellular processes at a systemic level. This can help in identifying biomarkers of its activity, understanding its impact on metabolic pathways, and uncovering previously unknown biological roles researchgate.netuq.edu.au.
Synthetic Biology: This field can be leveraged for the enhanced and sustainable production of this compound and its analogues. By engineering microbial strains, it may be possible to optimize biosynthetic pathways to increase yields or even create "unnatural" natural products with improved properties helmholtz-hips.defrontiersin.organr.fr. This involves understanding the regulatory networks that activate silent gene clusters in producing organisms uq.edu.auhelmholtz-hips.de.
Computational Modeling: In silico approaches, including molecular modeling, virtual screening, and molecular dynamics simulations, can predict this compound's interactions with biological targets, guide the design of analogues, and simulate its behavior in complex biological systems researchgate.nethelmholtz-hips.de.
Ethical Considerations in Natural Product Research and Animal Experimentation
Ethical considerations are paramount in all stages of natural product research, particularly when involving animal experimentation. The guiding principles for animal research are often summarized by the "Three Rs": Replacement, Reduction, and Refinement bbc.co.ukuchicago.edunih.govforskningsetikk.no.
Replacement: Researchers should strive to replace animal experiments with alternative methods whenever possible. This includes utilizing in vitro cell culture models, computational simulations, organ-on-a-chip technologies, and other non-animal testing methods that can yield scientifically valid results bbc.co.uknih.gov.
Reduction: If animal use is unavoidable, the number of animals used in experiments should be minimized to the absolute fewest necessary to obtain statistically significant and scientifically valid results bbc.co.uknih.gov. This requires robust experimental design and statistical power analysis. Sharing of data, including negative results, is also crucial to avoid unnecessary duplication of experiments forskningsetikk.no.
Refinement: Experimental procedures and animal care practices must be refined to minimize any potential pain, distress, or suffering experienced by the animals bbc.co.ukuchicago.edunih.gov. This includes appropriate housing, nutrition, environmental enrichment, pain relief, and humane endpoints. Researchers are obligated to assume that animals experience pain similarly to humans and to prioritize their welfare nih.gov.
Beyond the "Three Rs," ethical considerations also encompass:
Proportionality: A careful weighing of the potential benefits of the research (e.g., advancements in human health) against the potential harm or suffering inflicted on the animals bbc.co.ukosteology.org.
Transparency: Openness in reporting research findings, including methods and results related to animal use, is essential for public accountability and to prevent redundant studies forskningsetikk.no.
Source Material Ethics: For natural products like this compound derived from plants, ethical sourcing and sustainable harvesting practices must be considered to prevent environmental degradation and ensure biodiversity conservation.
Adherence to these ethical guidelines ensures that research on this compound is conducted responsibly, balancing scientific advancement with animal welfare and broader societal values.
Q & A
Q. How to formulate testable hypotheses for 3-CSQA studies while ensuring alignment with existing literature?
- Methodology : Begin with a systematic literature review to identify gaps in compound-specific knowledge (e.g., synthesis pathways, bioactivity profiles). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example: "Does [this compound] exhibit higher catalytic efficiency than [reference compound] under [specific reaction conditions]?"
- Key considerations : Ensure hypotheses are falsifiable, address reproducibility challenges, and align with ethical guidelines for chemical research .
Q. What are robust methods for collecting primary data on this compound's physicochemical properties?
- Approach : Combine spectroscopic (e.g., NMR, FT-IR) and chromatographic (HPLC, GC-MS) techniques. Validate results using triplicate measurements and reference standards.
- Data validation : Apply Grubbs' test to identify outliers and report confidence intervals (e.g., 95% CI) for critical parameters like melting point or solubility .
Q. How to design controlled experiments to isolate this compound’s mechanisms of action in biological systems?
- Protocol : Use knockout cell lines or competitive binding assays to distinguish target-specific effects from off-target interactions. Include negative controls (e.g., solvent-only groups) and dose-response curves .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported bioactivity across independent studies?
- Analytical framework :
Map experimental variables (e.g., solvent polarity, temperature) from conflicting studies .
Perform meta-analysis using fixed/random-effects models to quantify heterogeneity.
Validate via in silico docking simulations (e.g., AutoDock Vina) to assess binding affinity consistency .
- Example contradiction : Discrepancies in IC50 values for enzyme inhibition may stem from assay pH variations .
Q. What strategies optimize this compound’s stability in long-term pharmacological studies?
- Methodology :
- Accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months).
- Degradation pathway analysis via LC-QTOF-MS to identify hydrolysis/oxidation products.
- Formulation adjustments (e.g., lyophilization or PEGylation) to enhance shelf life .
Q. How to integrate multi-omics data (proteomics, metabolomics) to elucidate this compound’s systemic effects?
- Workflow :
Use pathway enrichment tools (KEGG, Reactome) to identify perturbed biological networks.
Apply machine learning (e.g., random forests) to prioritize biomarkers correlated with this compound exposure.
Validate findings using orthogonal assays (e.g., Western blot for protein expression) .
Methodological Best Practices
- Reproducibility : Document all synthetic procedures using CHEMDRAW schematics and report yield percentages ± SD. Share raw spectral data via repositories like Zenodo .
- Ethical compliance : Obtain approval for bioassays involving animal models (IACUC protocols) and disclose conflicts of interest per ICMJE standards .
- Data transparency : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset archiving. Example metadata template:
| Parameter | Description | Reference Method |
|---|---|---|
| LogP (octanol-water) | 2.3 ± 0.1 | OECD 117 |
| Plasma protein binding | 89% (Human) | Equilibrium dialysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
